Ethyl(3,3,3-trifluoropropyl)amine

Description

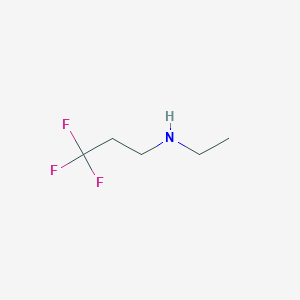

Ethyl(3,3,3-trifluoropropyl)amine (CAS: 125802-09-7 as its hydrochloride salt) is a fluorinated alkylamine characterized by a trifluoropropyl group (-CF₃CH₂CH₂-) attached to an ethylamine backbone. This compound exhibits unique physicochemical properties due to the electron-withdrawing trifluoromethyl group, which enhances its stability and lipophilicity. Such features make it valuable in pharmaceutical and agrochemical research, particularly in modulating receptor interactions or improving bioavailability .

Properties

Molecular Formula |

C5H10F3N |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

N-ethyl-3,3,3-trifluoropropan-1-amine |

InChI |

InChI=1S/C5H10F3N/c1-2-9-4-3-5(6,7)8/h9H,2-4H2,1H3 |

InChI Key |

DDCUMHOQMAWOKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(3,3,3-trifluoropropyl)amine typically involves the reaction of ethylamine with 3,3,3-trifluoropropyl halides under controlled conditions. One common method is the nucleophilic substitution reaction where ethylamine reacts with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl(3,3,3-trifluoropropyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Production of ethylamine derivatives.

Substitution: Generation of various substituted amines.

Scientific Research Applications

Ethyl(3,3,3-trifluoropropyl)amine finds applications in multiple fields:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its role in developing pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This property allows it to modulate biochemical pathways effectively, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine (CAS: 1342377-71-2)

- Structural Differences: This compound features a diethylaminoethyl spacer between the trifluoropropyl group and the primary amine. The additional ethyl groups increase steric bulk and electron-donating effects compared to the simpler ethyl substituent in the target compound.

- Physicochemical Properties :

- Applications :

Used as a versatile scaffold in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its extended alkyl chain flexibility .

2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine (CAS: 1466767-16-7)

- Structural Differences: Incorporates a chlorophenyl group and a methyl substituent, introducing aromaticity and steric hindrance.

- Physicochemical Properties :

- Molecular Formula: C₁₂H₁₆ClF₃N₂ vs. C₅H₁₀F₃N.

- LogP: Estimated to be higher (~2.5) due to the chlorophenyl group, compared to ~1.8 for the target compound.

- Applications :

Likely explored in central nervous system (CNS) drug development, leveraging the trifluoropropyl group’s metabolic stability and the chlorophenyl moiety’s affinity for neurotransmitter receptors .

Cangrelor (CAS: 163706-36-3)

- Structural Differences: A complex adenosine derivative with a (3,3,3-trifluoropropyl)thio group. The trifluoropropyl moiety here is part of a thioether linkage, contrasting with the amine-linked group in the target compound.

- Physicochemical Properties: Molecular Weight: 864.30 g/mol (tetrasodium salt). Water solubility is significantly higher due to ionic phosphate groups, unlike the non-ionic target compound.

Key Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₅H₁₀F₃N | 141.14 | 125802-09-7* | Ethylamine + trifluoropropyl group | Drug intermediate, agrochemical |

| Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine | C₉H₁₉F₃N₂ | 212.26 | 1342377-71-2 | Diethylaminoethyl spacer | Medicinal chemistry scaffold |

| 2-Amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine | C₁₂H₁₆ClF₃N₂ | 296.72 | 1466767-16-7 | Chlorophenyl + methyl substituent | CNS drug candidate |

| Cangrelor tetrasodium | C₁₇H₁₇Cl₂F₃N₅Na₄O₁₂P₃S₂ | 864.30 | 163706-36-3 | Adenosine derivative with trifluoropropylthio | Antiplatelet therapy |

*Hydrochloride salt form.

Biological Activity

Ethyl(3,3,3-trifluoropropyl)amine, also referred to as (2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine, is an organic compound with a unique structure that includes both an amine group and a trifluoropropyl moiety. This combination of functional groups suggests a range of potential biological activities, which are explored in this article through various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Amine Group (-NH2) : This functional group is known for its nucleophilicity and ability to form hydrogen bonds.

- Trifluoropropyl Group (-CF3) : The presence of fluorine atoms enhances lipophilicity and stability, potentially affecting the compound's interaction with biological membranes.

The molecular formula is CHFN, and its synthesis typically involves the reaction of 3,3,3-trifluoropropylamine with ethylene oxide or ethyleneimine under basic conditions .

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The amine functionality may contribute to this effect by interacting with microbial membranes or essential enzymes .

2. Neurotransmitter Modulation

The compound's structure suggests potential interactions with neurotransmitter systems. Similar amines have been shown to influence mood and cognition by modulating neurotransmitter levels such as serotonin and dopamine .

3. Antioxidant Activity

Compounds with analogous structures often display antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoropropyl group enhances the compound’s ability to penetrate biological membranes due to increased lipophilicity. Meanwhile, the amino group facilitates hydrogen bonding and ionic interactions with target molecules .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several fluorinated amines against common bacterial strains. This compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Neurotransmitter Interaction

In vitro experiments assessed the influence of this compound on serotonin uptake in neuronal cell lines. Results indicated a modulation of serotonin levels, supporting its role in neurotransmitter regulation.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.